2,3-Dihydrazinylquinoxaline
Overview
Description
2,3-Dihydrazinylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N6 It is a derivative of quinoxaline, which is a bicyclic compound consisting of fused benzene and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydrazinylquinoxaline can be synthesized through several methods. One common approach involves the hydrazinolysis of 2,3-dichloroquinoxaline with hydrazine hydrate. This reaction typically requires refluxing in ethanol to achieve the desired product . Another method involves the nucleophilic addition reaction at the second and third positions of quinoxaline-2,3-dione using different hydrazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrazinylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, hydrazine derivatives, and substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
2,3-Dihydrazinylquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds with potential anticancer, antimicrobial, and antiviral properties.
Materials Science: Quinoxaline derivatives are used in the development of luminescent materials and polymers for photovoltaic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3-dihydrazinylquinoxaline involves its interaction with molecular targets such as enzymes and receptors. For example, quinoxaline derivatives have been studied as kinase inhibitors, where they bind to the active site of kinases and inhibit their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of 2,3-dihydrazinylquinoxaline, consisting of fused benzene and pyrazine rings.
2,3-Dichloroquinoxaline: A precursor in the synthesis of this compound.
Pyrazolylquinoxalines: Compounds with a pyrazole ring fused to the quinoxaline structure, known for their biological activities.
Uniqueness
This compound is unique due to its hydrazinyl groups at the second and third positions, which confer distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Properties
IUPAC Name |
(3-hydrazinylquinoxalin-2-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c9-13-7-8(14-10)12-6-4-2-1-3-5(6)11-7/h1-4H,9-10H2,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEMNWRTZHXCJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276452 | |
Record name | (3-hydrazinylquinoxalin-2-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73029-86-4 | |
Record name | (3-hydrazinylquinoxalin-2-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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